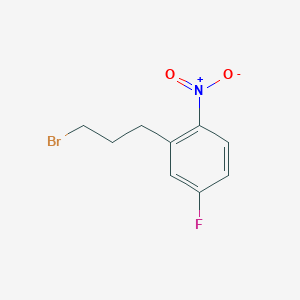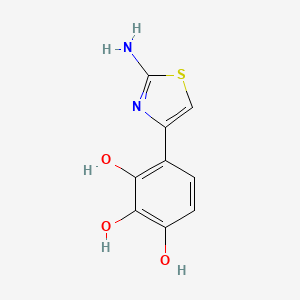
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol is an organic compound that features a benzene ring substituted with a thiazole ring and three hydroxyl groups This compound is of interest due to its unique structure, which combines the properties of both thiazole and phenol derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Benzene Derivative: The thiazole ring is then coupled with a benzene derivative that has hydroxyl groups in the desired positions. This can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction can also be considered.
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group on the thiazole ring can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of acylated or alkylated derivatives.
科学研究应用
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity. The thiazole ring can interact with nucleophilic sites, while the hydroxyl groups can form hydrogen bonds, stabilizing the compound’s binding to its target.
相似化合物的比较
- 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol
- 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol
Comparison:
- Structural Differences: The position and number of hydroxyl groups on the benzene ring can significantly affect the compound’s reactivity and properties.
- Uniqueness: 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol is unique due to the specific arrangement of hydroxyl groups, which can influence its hydrogen bonding and electronic properties, making it distinct in its interactions and applications.
属性
分子式 |
C9H8N2O3S |
|---|---|
分子量 |
224.24 g/mol |
IUPAC 名称 |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C9H8N2O3S/c10-9-11-5(3-15-9)4-1-2-6(12)8(14)7(4)13/h1-3,12-14H,(H2,10,11) |
InChI 键 |
NMGHLNVCVLGBNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C2=CSC(=N2)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)

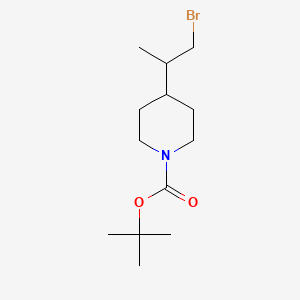

![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
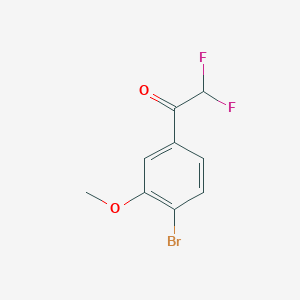



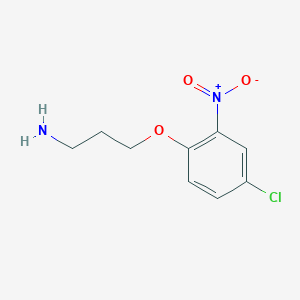
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
